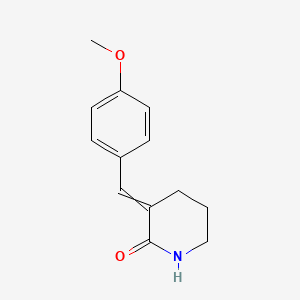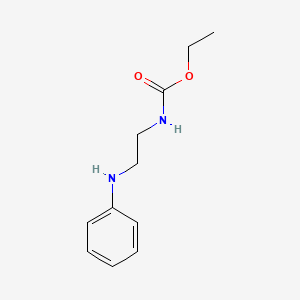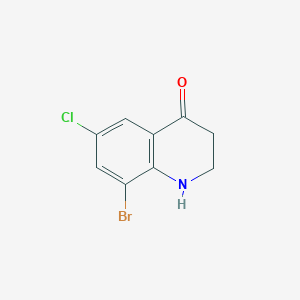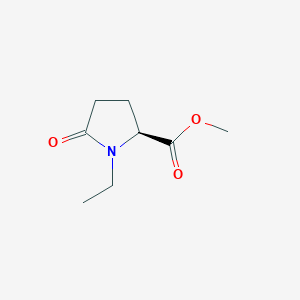
1,3-Diethyl 2-(3-phenylpropyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is an organic compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its phenylpropyl group attached to the malonate core, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-phenylpropylmalonate typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of diethyl 3-phenylpropylmalonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl 2-(3-phenylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Sodium Ethoxide: Used as a base for deprotonation and enolate formation.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis of ester groups.
Heat: Applied for decarboxylation reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Substituted Acetic Acids: Formed through decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl 2-(3-phenylpropyl)propanedioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 3-phenylpropylmalonate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the malonate core, which stabilizes the enolate ion through resonance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler malonic ester used in similar synthetic applications.
Diethyl Phenylmalonate: Another aromatic malonic ester with similar reactivity but different substitution patterns.
Ethyl Acetoacetate: A related compound used in the synthesis of ketones and other organic molecules.
Uniqueness
1,3-Diethyl 2-(3-phenylpropyl)propanedioate is unique due to its phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of complex organic molecules, particularly those with pharmaceutical and industrial significance.
Eigenschaften
CAS-Nummer |
26395-09-5 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
diethyl 2-(3-phenylpropyl)propanedioate |
InChI |
InChI=1S/C16H22O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI-Schlüssel |
IRRMRULGUABRDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B8295319.png)






![3-Oxaspiro[5.5]undecan-2-ol](/img/structure/B8295358.png)






